molecular formula C14H10O6 B12369255 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one

3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one

Cat. No.: B12369255
M. Wt: 274.22 g/mol
InChI Key: RXMRZEAEDPSQPK-UHFFFAOYSA-N
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Description

3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is a hydroxylated derivative of benzo[c]chromen-6-one. This compound is known for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a benzo[c]chromen-6-one core with four hydroxyl groups and a methyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one typically involves the hydroxylation of a benzo[c]chromen-6-one precursor. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of dihydrobenzo[c]chromen-6-one derivatives.

    Substitution: Formation of halogenated or alkylated benzo[c]chromen-6-one derivatives.

Scientific Research Applications

3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to act as a selective fluorescent sensor for iron (III) ions and its potential neuroprotective effects set it apart from other similar compounds.

Properties

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

3,7,8,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O6/c1-5-2-6(15)3-9-10(5)7-4-8(16)12(17)13(18)11(7)14(19)20-9/h2-4,15-18H,1H3

InChI Key

RXMRZEAEDPSQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=CC(=C(C(=C3C(=O)O2)O)O)O)O

Origin of Product

United States

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